molecular formula C19H19N5 B8288077 N,N-bis(1H-benzimidazol-2-ylmethyl)-N-allylamine

N,N-bis(1H-benzimidazol-2-ylmethyl)-N-allylamine

Cat. No.: B8288077
M. Wt: 317.4 g/mol
InChI Key: QHLVXPPUVVNGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(1H-benzimidazol-2-ylmethyl)-N-allylamine is a useful research compound. Its molecular formula is C19H19N5 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

N,N-bis(1H-benzimidazol-2-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C19H19N5/c1-2-11-24(12-18-20-14-7-3-4-8-15(14)21-18)13-19-22-16-9-5-6-10-17(16)23-19/h2-10H,1,11-13H2,(H,20,21)(H,22,23)

InChI Key

QHLVXPPUVVNGTN-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=NC2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7.3 g (32.0 mmol) diethyl N-allyliminodiacetate and 6.9 g (64 mmol) o-phenylene diamine was stirred at 190° C. for 4 hour and the formed volatile materials were distilled off. The reaction mixture was then left to cool down to room temperature and acetone (100 ml) was added. The mixture was sonicated for 10 minutes, the formed residue filtered, washed with 2×5 ml acetone and dried under vacuum. Yield—4.5 g (44.0%). 1H NMR (250 MHz, CDCl3□, ppm: 3.22 (d, 2H), 3.95 (m, 4H), 5.20 (m, 2H), 5.90 (m, 1H), 7.15 (m, 4H), 7.53 (m, 4H), 12.11 (br.s 2H).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.